molecular formula C6H7Br2N3O2 B6182254 methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide CAS No. 2613383-51-8

methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide

Cat. No.: B6182254
CAS No.: 2613383-51-8
M. Wt: 312.9
InChI Key:
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Description

Methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide is an organic compound with the molecular formula C6H6BrN3O2·HBr and a molecular weight of 312.95 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide typically involves the bromination of pyrimidine derivatives followed by esterification and amination reactions. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions include substituted pyrimidines, dehalogenated pyrimidines, and coupled aryl or vinyl pyrimidines.

Scientific Research Applications

Methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: In the study of nucleic acid analogs and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can act as an inhibitor of enzymes involved in DNA replication and repair, thereby affecting cellular processes. Its bromine and amino groups play crucial roles in binding to the active sites of target enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-5-bromopyrimidine-2-carboxylate hydrobromide is unique due to the presence of both amino and bromine groups, which confer distinct reactivity and binding properties. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

2613383-51-8

Molecular Formula

C6H7Br2N3O2

Molecular Weight

312.9

Purity

95

Origin of Product

United States

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